4-tert-butyl-N-(4-cyanophenyl)benzamide
Description
4-tert-butyl-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a cyano-substituted phenylamine moiety. Its synthesis involves nickel-catalyzed reductive aminocarbonylation of 4-iodobenzonitrile with 1-(tert-butyl)-4-nitrobenzene, yielding the compound as a pale brown amorphous solid (57% yield) . This molecule serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of Letrozole, a non-steroidal aromatase inhibitor, via nucleophilic substitution and dehydration steps .
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C18H18N2O/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-16-10-4-13(12-19)5-11-16/h4-11H,1-3H3,(H,20,21) |
InChI Key |
PRDMRYXDKGUAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism:
- Activation : The base (e.g., triethylamine) deprotonates the amine, enhancing its nucleophilicity.
- Nucleophilic attack : The amine attacks the acyl chloride, forming a tetrahedral intermediate.
- Elimination : Chloride ion is expelled, yielding the benzamide product.
Procedure :
- Reagents : 4-tert-Butylbenzoyl chloride (1.2 equiv), 4-cyanophenylamine (1.0 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : Stirred at 0–25°C for 4–12 hours.
- Workup : The reaction mixture is washed with water, extracted with organic solvent, and purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Yield : 70–85%.
Schotten-Baumann Reaction with Benzoyl Chloride Derivatives
A modified Schotten-Baumann procedure is employed for large-scale synthesis. This method ensures rapid reaction kinetics and high purity.
Procedure :
- Reagents : 4-tert-Butylbenzoyl chloride (1.1 equiv), 4-cyanophenylamine (1.0 equiv), aqueous NaOH (10%).
- Conditions : The acyl chloride is added dropwise to a biphasic mixture of the amine and NaOH under vigorous stirring at 0–5°C.
- Workup : The precipitate is filtered, washed with cold water, and dried under vacuum.
Solid-Phase Synthesis for High-Throughput Applications
For combinatorial chemistry, solid-phase synthesis has been explored using resin-bound 4-cyanophenylamine.
Procedure :
- Resin : Wang resin functionalized with 4-cyanophenylamine.
- Coupling : 4-tert-Butylbenzoic acid is activated with HBTU/DIPEA and coupled to the resin.
- Cleavage : The product is released using trifluoroacetic acid (TFA)/dichloromethane (1:1).
Alternative Routes and Optimization Strategies
Catalytic Amidation Using Coupling Reagents
Reagents : 4-tert-Butylbenzoic acid, 4-cyanophenylamine, HATU, DIPEA.
Conditions : DMF, 25°C, 6 hours.
Yield : 80–85%.
Microwave-Assisted Synthesis
Conditions : Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% compared to conventional heating.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scale Feasibility |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 0–25°C, 4–12h | 70–85% | >95% | Lab to pilot |
| Schotten-Baumann | 0–5°C, biphasic | 75–80% | >98% | Industrial |
| Solid-Phase Synthesis | TFA cleavage | 60–70% | 90–95% | High-throughput |
| Catalytic Amidation | HATU/DIPEA, 6h | 80–85% | >97% | Lab-scale |
Key Challenges and Solutions
- Impurity Control : Hydrolysis of the nitrile group to carboxylic acid may occur under acidic conditions. Mitigated by using anhydrous solvents and neutral workup.
- Solvent Selection : THF minimizes side reactions compared to DCM in moisture-sensitive steps.
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported DMAP) improve cost-efficiency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-cyanophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as amines.
Hydrolysis: 4-tert-butylbenzoic acid and 4-cyanophenylamine.
Scientific Research Applications
4-tert-butyl-N-(4-cyanophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-cyanophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group enhances steric bulk and lipophilicity, while substituents on the phenylamine ring dictate electronic and solubility profiles. Key comparisons include:
Crystallographic and Structural Variations
- The title compound’s tert-butyl group induces steric hindrance, contrasting with 4-bromo-N-(2-nitrophenyl)benzamide, where bromo and nitro groups create distinct bond angles (e.g., C–Br bond length: 1.898 Å) .
- Replacement of the N-(4-cyanophenyl) group with a prop-2-ynyl chain in fluorinated benzamides eliminates π⋯π stacking interactions, altering crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
